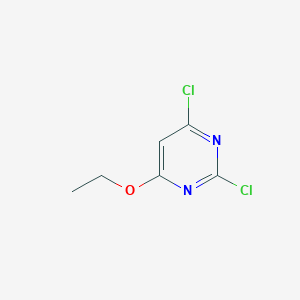

2,4-Dichloro-6-ethoxypyrimidine

描述

2,4-Dichloro-6-ethoxypyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and an ethoxy group at position 6. Pyrimidines are significant due to their presence in nucleic acids and various pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethoxypyrimidine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at approximately 20°C for 2 hours. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in high yield .

Industrial Production Methods: Industrial production methods for pyrimidine derivatives often involve multi-step processes, including chlorination and substitution reactions. For example, the preparation of 4,6-dichloropyrimidine involves the reaction of formamide, absolute ethanol, and sodium ethoxide, followed by chlorination with thionyl chloride .

化学反应分析

Nucleophilic Aromatic Substitution Reactions

2,4-Dichloro-6-ethoxypyrimidine undergoes nucleophilic aromatic substitution (SNAr) at the C-2 and C-4 positions, driven by the electron-deficient nature of the pyrimidine ring. The chlorine atoms act as leaving groups, and the reaction typically proceeds under basic conditions with nucleophiles such as amines, alkoxides, or thiols.

Key Observations

-

Regioselectivity : The presence of an ethoxy group at C-6 significantly influences the reaction pathway. Electron-donating groups (e.g., ethoxy) at C-6 can alter the LUMO distribution , favoring substitution at the C-2 position over C-4 in some cases . For example, in 2,4-dichloropyrimidines with C-6 electron-donating substituents, LUMO lobes at C-2 and C-4 become comparable, leading to C-2 selectivity .

-

Reaction Conditions : Substitution reactions often employ polar aprotic solvents (e.g., DMF, THF) and bases like potassium carbonate or sodium methoxide. Reflux conditions are common, as seen in the synthesis of 2,4-bis-(4'-methylpiperazin-1'-yl)pyrimidines using N-methylpiperazine in ethanol .

Example Reaction :

| Nucleophile | Product | Yield | Conditions |

|---|---|---|---|

| N-methylpiperazine | 2,4-Bis-(4'-methylpiperazin-1'-yl)pyrimidine | 89% | Ethanol reflux, 3 h |

| Morpholine | 2,4-Dimorpholino-6-ethoxypyrimidine | 89% | Room temperature, 24 h |

Regioselectivity Analysis

The C-6 ethoxy group plays a critical role in directing substitution. Quantum mechanical (QM) studies reveal that electron-donating substituents at C-6 destabilize the LUMO at C-4, enhancing reactivity at C-2 . This effect is amplified when the substituent’s electron-donating ability is strong (e.g., -OEt vs. -H).

Key Factors

-

LUMO Distribution : The ethoxy group at C-6 reduces the energy gap between LUMO and LUMO+1, enabling contributions from higher orbitals. This can lead to a mixture of C-2 and C-4 substitution products if the energy gap is ≤0.25 eV .

-

Steric Effects : Bulky substituents at C-5 or C-6 may sterically hinder access to C-4, further favoring C-2 substitution .

Comparison of Regioselectivity :

| Substituent at C-6 | Dominant Product | LUMO Energy Gap |

|---|---|---|

| -H | C-4 substitution | >0.25 eV |

| -OEt (ethoxy) | C-2 substitution | ≤0.25 eV |

Hydrolysis of Ethoxy Group

While not explicitly detailed in the provided sources, the ethoxy group at C-6 may undergo acidic or basic hydrolysis to form a hydroxyl-substituted pyrimidine. This is consistent with general organic chemistry principles, where alkoxy groups are susceptible to hydrolysis under catalytic conditions.

Oxidation/Reduction

Oxidation of the ethoxy group to a ketone or reduction to a methoxy group could occur, though such transformations are not directly reported in the provided literature.

Experimental Considerations

科学研究应用

Medicinal Chemistry

2,4-Dichloro-6-ethoxypyrimidine has been investigated for its potential as an antitumor agent . Research indicates that derivatives of this compound can inhibit key biological pathways involved in cancer progression.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant inhibitory effects on the epidermal growth factor receptor (EGFR) kinase, a critical target in non-small cell lung cancer (NSCLC) treatment. For example:

| Compound | IC50 (µM) | Target |

|---|---|---|

| L-18 | 1.54 | PC-3 |

| L-19 | 3.36 | A-549 |

These findings underscore the importance of structural modifications in enhancing the biological efficacy of these compounds .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity against various pathogens. Notably:

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| DCMP-A | Toxoplasma gondii | 72 |

| DCMP-B | Pneumocystis carinii | 65 |

These results suggest that derivatives of this compound could serve as lead compounds for developing new antimicrobial agents .

Agricultural Applications

In agricultural chemistry, this compound serves as a key intermediate in the synthesis of herbicides and fungicides. Its selective action minimizes damage to crops while effectively controlling unwanted plant growth, making it valuable for sustainable farming practices .

Material Science

The compound is employed in developing specialty polymers and coatings that offer improved durability and resistance to environmental factors. This application is crucial for industrial settings where material performance is essential .

Analytical Chemistry

In analytical chemistry, this compound acts as a reference standard in various analytical methods. It aids in the detection and quantification of similar compounds in complex mixtures, which is vital for quality control in laboratories .

Case Study 1: Anticancer Activity Evaluation

A study on pyrido[3,2-d]pyrimidine derivatives highlighted their efficacy against kinases associated with cancer progression. Modifications at specific positions on the pyrimidine ring significantly enhanced anticancer properties.

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial potential of DCMP derivatives found specific compounds exhibiting potent activity against Toxoplasma gondii with minimal cytotoxicity towards human cells.

作用机制

The mechanism of action of 2,4-Dichloro-6-ethoxypyrimidine involves its interaction with biological targets such as enzymes and receptors. Pyrimidine derivatives can inhibit the activity of enzymes like cyclooxygenase and inducible nitric oxide synthase, leading to anti-inflammatory effects. They may also modulate signaling pathways involving nuclear factor κB and other transcription factors .

相似化合物的比较

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar in structure but with a methylthio group instead of a chlorine atom.

2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 6.

Uniqueness: 2,4-Dichloro-6-ethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethoxy group at position 6 differentiates it from other pyrimidine derivatives, influencing its solubility and interaction with biological targets .

生物活性

2,4-Dichloro-6-ethoxypyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, including its potential as an anticancer agent and its interactions with various biological systems.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and an ethoxy group at position 6. Its molecular formula is with a molecular weight of approximately 176.04 g/mol. The compound's structure is significant for its biological activity, influencing its interaction with various targets in biological systems.

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as inhibitors of the epidermal growth factor receptor (EGFR), particularly in the context of non-small cell lung cancer (NSCLC). For example, derivatives synthesized from this compound exhibited promising inhibitory activity against EGFR kinases, demonstrating up to 81.9% inhibition in specific assays .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | IC50 (μM) | Target | Activity Description |

|---|---|---|---|

| L-18 | 0.65 ± 0.06 | H1975 cells | Induces apoptosis and inhibits migration |

| L-19 | 3.36 ± 0.23 | MCF-7 | Moderate inhibition |

| L-20 | 6.37 ± 0.17 | HeLa | Moderate inhibition |

The most notable derivative, L-18, not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner and showed no toxicity to normal cells .

Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral properties. Some studies indicate that compounds related to this compound exhibit significant antiviral activity against influenza viruses, demonstrating a reduction in viral load in infected models .

Table 2: Antiviral Activity of Pyrimidine Derivatives

| Compound | Viral Strain | IC50 (nM) | Effect on Viral Load |

|---|---|---|---|

| Compound X | A/WSN/33 | 27.4 | >2-log reduction |

| Compound Y | H275Y variant | Not specified | Significant reduction |

These findings suggest that these compounds could serve as effective antiviral agents, particularly in treating resistant strains of viruses.

Toxicological Profile

Toxicological evaluations reveal that certain derivatives of this compound do not exhibit acute toxicity up to high doses (2000 mg/kg) in animal models . This safety profile is crucial for further development as therapeutic agents.

Case Studies

In a recent case study involving the treatment of NSCLC with derivatives of this compound, researchers observed significant tumor regression in xenograft models when treated with L-18 . The study emphasized the need for further investigation into the mechanisms by which these compounds exert their effects on cancer cells.

常见问题

Q. What are the common synthetic routes for 2,4-Dichloro-6-ethoxypyrimidine, and how are reaction conditions optimized?

Basic

The synthesis typically involves chlorination of a pyrimidine precursor using phosphorus oxychloride (POCl₃) under reflux, followed by nucleophilic substitution to introduce the ethoxy group. For example, replacing chlorine at the 6-position with an ethoxy group requires polar aprotic solvents (e.g., DMF or DMSO) and controlled temperature (80–120°C). Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to minimize side products .

Key parameters for optimization :

| Parameter | Typical Range | Impact |

|---|---|---|

| Temperature | 80–120°C | Higher temps accelerate substitution but may degrade sensitive groups |

| Solvent | DMF, DMSO | Polar aprotic solvents enhance nucleophilicity |

| Catalyst | None required | Base (e.g., NaH) may improve reaction efficiency |

Q. How is the crystal structure of this compound determined experimentally?

Basic

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite refines structural parameters (bond lengths, angles, torsions) using intensity data. For accurate results:

- Crystallize the compound in a suitable solvent (e.g., ethanol/water mixtures).

- Use low-temperature (100 K) data collection to reduce thermal motion artifacts.

- Validate refinement with R-factors (<5% for high-quality structures) .

Q. How can computational methods like DFT resolve electronic properties of this compound?

Advanced

Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potentials, and reaction pathways. For example:

- HOMO-LUMO gaps predict reactivity: Narrow gaps (e.g., 4–5 eV) suggest susceptibility to electrophilic attack.

- Fukui indices identify nucleophilic/electrophilic sites for substitution.

- Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets. Validate results against experimental spectroscopic data (e.g., NMR chemical shifts) .

Q. What strategies resolve contradictions in substituent effects observed during derivative synthesis?

Advanced

Contradictions (e.g., unexpected regioselectivity) arise from competing steric/electronic factors. Mitigation approaches:

Systematic screening : Vary substituents (e.g., Cl vs. F) and track outcomes (see table below).

Kinetic vs. thermodynamic control : Use low temps for kinetic products, high temps for thermodynamically stable isomers.

Computational modeling : Predict substituent effects using DFT or MD simulations .

| Substituent | Position | Observed Effect |

|---|---|---|

| Cl (electron-withdrawing) | 2,4 | Stabilizes intermediates, favoring substitution at 6-position |

| OEt (electron-donating) | 6 | Reduces electrophilicity at adjacent positions |

Q. How to design experiments for regioselective substitution at specific pyrimidine positions?

Advanced

Regioselectivity depends on steric accessibility and electronic activation:

- C-4 substitution : Use bulky organolithium reagents (e.g., LDA) in THF at −78°C to target the less hindered position .

- C-2 substitution : Activate the position via coordination with Lewis acids (e.g., AlCl₃).

- High-throughput screening : Test >50 solvent/base combinations in microreactors to identify optimal conditions .

Q. What analytical techniques confirm the structure and purity of this compound?

Basic

- NMR : ¹H/¹³C NMR (CDCl₃) confirms substituent positions (e.g., ethoxy δ ~1.3 ppm for CH₃).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 193 [M]⁺.

- HPLC : Purity >98% with C18 columns (acetonitrile/water mobile phase) .

Q. How to scale up synthesis while maintaining yield and purity?

Advanced

- Continuous flow reactors : Enhance heat/mass transfer and reduce side reactions (e.g., using Corning AFR™).

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.

- Design of Experiments (DoE) : Optimize parameters (e.g., residence time, reagent ratios) using response surface methodology .

属性

IUPAC Name |

2,4-dichloro-6-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXWAMAMJJPVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598072 | |

| Record name | 2,4-Dichloro-6-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858447-32-2 | |

| Record name | 2,4-Dichloro-6-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。